

Application Notes and Protocols: Asialoglycoprotein Receptor (ASGPR) Targeting and Purification

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Compound of Interest

Compound Name: ASGPR modulator-1

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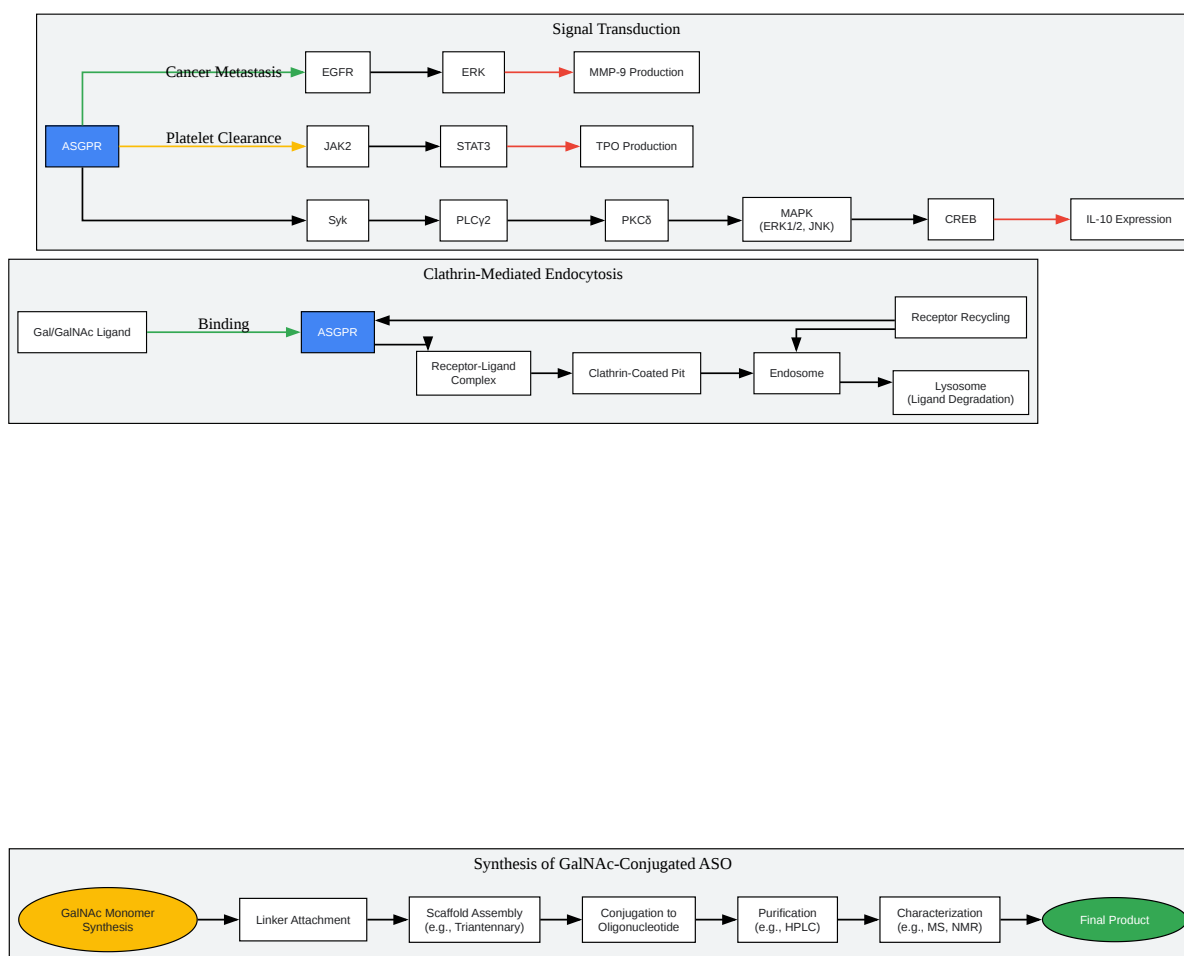
Introduction

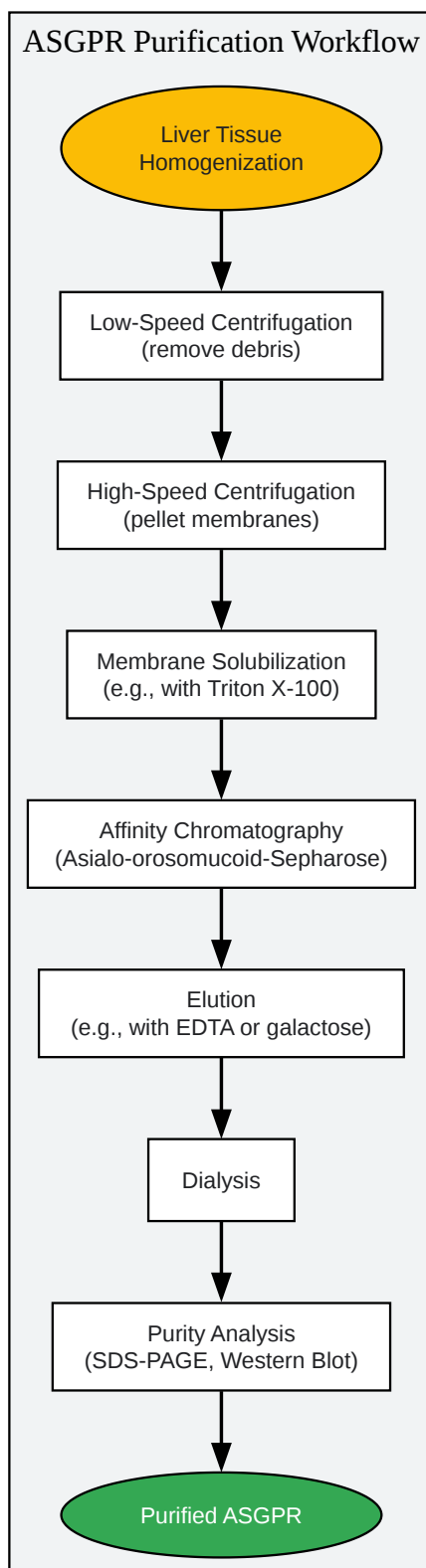
The asialoglycoprotein receptor (ASGPR), also known as the Ashwell-Morell receptor, is a C-type lectin predominantly expressed on the sinusoidal surface of hepatocytes.[1][2][3] This receptor plays a crucial role in the clearance of desialylated glycoproteins from circulation by recognizing terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues.[1][2][4] The high density of ASGPR on hepatocytes (approximately 500,000 receptors per cell) and its minimal expression in other tissues make it an ideal target for liver-specific drug delivery.[1] This document provides an overview of the ASGPR signaling pathway and protocols for the synthesis of ASGPR-targeting ligands and the purification of the receptor itself.

ASGPR Signaling Pathways

ASGPR activation can trigger several downstream signaling cascades. Upon ligand binding, the receptor-ligand complex is internalized via clathrin-mediated endocytosis.[1][4][5] Beyond its endocytic function, ASGPR signaling can influence various cellular processes. For instance, in dendritic cells, ligation of DC-ASGPR can activate Syk, PLC γ 2, and PKC δ , leading to the activation of MAPK ERK1/2 and JNK, and ultimately inducing IL-10 expression.[6] In hepatocytes, ASGPR-mediated clearance of desialylated platelets can stimulate

thrombopoietin (TPO) production through the JAK2/STAT3 pathway.[2][4] Additionally, ASGPR has been implicated in cancer metastasis through the activation of the EGFR-ERK pathway.[7]





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